3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one
Overview
Description
3-(3-Aminopiperidin-1-yl)pyrazin-2(1H)-one, commonly known as 3-AP, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Functionalized Compounds : The compound 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one and its derivatives have been utilized as building blocks for synthesizing a variety of functionalized compounds. For instance, these compounds were employed in the synthesis of 3-amino-4H-pyrimido[1,2-b]pyridazin-4-ones, which serve as intermediates in the synthesis of other complex compounds like alkyl 1-pyridazin-3-yl-1,2,3-triazole-4-carboxylates (Svete, 2005).
Characterization and Crystal Study : Pyrazole derivatives, including those related to 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one, have been synthesized and characterized through various methods such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These methods aid in understanding the structural properties and potential biological activities of these compounds (Titi et al., 2020).
Biological Applications
Pharmacological Studies : Derivatives of 3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one have been studied for their pharmacological activities. New Mannich bases derived from 1,2,4-triazoles, synthesized through the aminomethylation process, showed significant antimicrobial activities, indicating potential applications in drug development (Isloor et al., 2009).
Antibacterial and Antitubercular Activities : Research has shown that certain derivatives exhibit considerable antibacterial and antitubercular activities, making them candidates for the development of new therapeutic agents. For instance, Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones have shown significant activity against specific bacterial and fungal strains, as well as Mycobacterium tuberculosis (Sivakumar & Rajasekaran, 2013).
properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLGXBDOJZYNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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